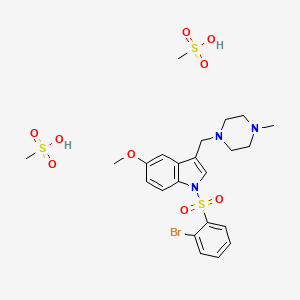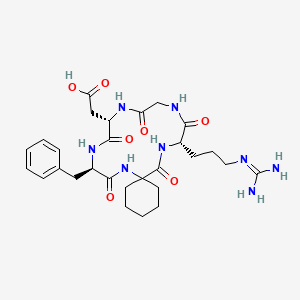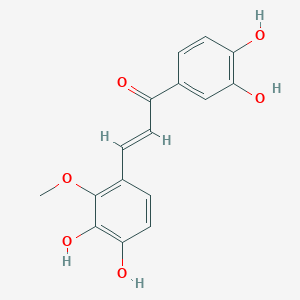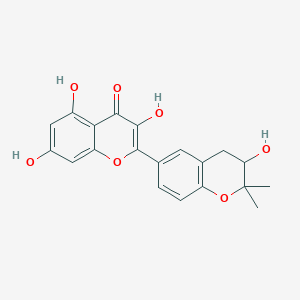![molecular formula C12H19NO10 B1649389 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid CAS No. 69815-49-2](/img/new.no-structure.jpg)
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound plays a crucial role in the treatment of Parkinson’s disease and dopamine-responsive dystonia due to its ability to cross the blood-brain barrier and convert into dopamine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid typically involves the hydroxylation of L-tyrosine by the enzyme tyrosine hydroxylase, followed by the decarboxylation of L-dopa by aromatic L-amino acid decarboxylase. Industrially, L-dopa can be produced through microbial fermentation using genetically modified strains of Escherichia coli that express tyrosine hydroxylase and aromatic L-amino acid decarboxylase.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dopamine quinone, which can further polymerize to form neuromelanin.
Reduction: The compound can be reduced to form dihydroxyphenylalanine.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride.
Major Products
Oxidation: Dopamine quinone and neuromelanin.
Reduction: Dihydroxyphenylalanine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various catecholamines.
Biology: Studied for its role in neurotransmitter synthesis and regulation.
Medicine: Widely used in the treatment of Parkinson’s disease and dopamine-responsive dystonia.
Industry: Employed in the production of pharmaceuticals and as a biochemical reagent.
Mécanisme D'action
The compound exerts its effects primarily by crossing the blood-brain barrier and being converted into dopamine by the enzyme aromatic L-amino acid decarboxylase. Dopamine then acts on dopamine receptors to exert its physiological effects, which include modulation of motor control and regulation of mood.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dopamine: Directly acts on dopamine receptors but cannot cross the blood-brain barrier.
Norepinephrine: Another catecholamine with similar structure but different physiological effects.
Epinephrine: Similar to norepinephrine but with additional methyl group, leading to different receptor affinities.
Uniqueness
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid is unique due to its ability to cross the blood-brain barrier and serve as a precursor to dopamine, making it invaluable in the treatment of neurological disorders.
Propriétés
Numéro CAS |
69815-49-2 |
|---|---|
Formule moléculaire |
C12H19NO10 |
Poids moléculaire |
337.28 g/mol |
Nom IUPAC |
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid;hydrate |
InChI |
InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2/t8-;;/m0../s1 |
Clé InChI |
LNBCGLZYLJMGKP-JZGIKJSDSA-N |
SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES isomérique |
C1=CC(=C(C=C1[C@H](CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O |
SMILES canonique |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O |
Solubilité |
47 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B1649323.png)




